3-[2-(methylsulfanyl)ethyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers
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Overview
Description
3-[2-(methylsulfanyl)ethyl]cyclobutan-1-amine hydrochloride, mixture of diastereomers, is a chemical compound with the molecular formula C7H15NS·HCl It is a cyclobutane derivative with a methylsulfanyl group attached to the ethyl chain and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(methylsulfanyl)ethyl]cyclobutan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving appropriate precursors.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a substitution reaction using a suitable methylsulfanyl reagent.
Amination: The amine group is introduced through an amination reaction, often using ammonia or an amine source.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(methylsulfanyl)ethyl]cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the cyclobutane ring or the amine group.
Substitution: The methylsulfanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified cyclobutane derivatives.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
3-[2-(methylsulfanyl)ethyl]cyclobutan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(methylsulfanyl)ethyl]cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[2-(methylsulfanyl)ethyl]cyclobutan-1-one: A related compound with a ketone group instead of an amine group.
3-[2-(methylsulfanyl)ethyl]cyclobutan-1-ol: A similar compound with a hydroxyl group.
Uniqueness
3-[2-(methylsulfanyl)ethyl]cyclobutan-1-amine hydrochloride is unique due to the presence of both the amine and methylsulfanyl groups, which confer distinct chemical and biological properties. Its ability to form hydrochloride salts enhances its solubility and stability, making it suitable for various applications.
Properties
Molecular Formula |
C7H16ClNS |
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Molecular Weight |
181.73 g/mol |
IUPAC Name |
3-(2-methylsulfanylethyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15NS.ClH/c1-9-3-2-6-4-7(8)5-6;/h6-7H,2-5,8H2,1H3;1H |
InChI Key |
UUXKAYQQQFQDAC-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC1CC(C1)N.Cl |
Origin of Product |
United States |
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